5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine

描述

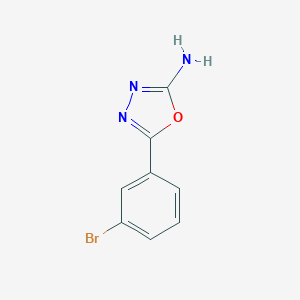

Structure

2D Structure

属性

IUPAC Name |

5-(3-bromophenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVNMXRTDJRCHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392974 | |

| Record name | 5-(3-bromophenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109060-66-4 | |

| Record name | 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109060-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-bromophenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Synthetic Pathway

This method involves a three-step process starting from aryl hydrazides. As detailed in, the synthesis begins with the formation of a thiosemicarbazide intermediate. A 3-bromophenyl-substituted hydrazide reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) to form a dithiocarbamate salt. Subsequent treatment with iodine induces cyclodehydration, yielding the target oxadiazole. The reaction mechanism proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of CS₂, followed by iodine-mediated oxidative cyclization to form the 1,3,4-oxadiazole ring.

Key Steps:

-

Dithiocarbamate Formation :

-

Oxidative Cyclization :

Optimization and Yield Data

The use of iodine as both an oxidizing agent and cyclization catalyst simplifies the reaction setup. In, compounds with 3-bromophenyl groups (e.g., A4 and B4) achieved yields of 54–71%, depending on the substituents (Table 1). Reaction conditions (e.g., 30-minute stirring at room temperature) and post-treatment with sodium thiosulfate to remove residual iodine were critical for purity.

Table 1: Yields and Physical Properties of 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine Derivatives

| Compound | R Group | Yield (%) | Melting Point (°C) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| A4 | 3-Bromophenyl | 54 | 194 | 402 |

| B4 | 3-Bromophenyl | 71 | 184 | 332 |

Electrochemical Oxidation of Semicarbazones

Synthetic Route and Conditions

A green chemistry approach reported in utilizes electrochemical oxidation to synthesize 2-amino-1,3,4-oxadiazoles. The process begins with the condensation of 3-bromobenzaldehyde with semicarbazide hydrochloride in aqueous sodium acetate, forming a semicarbazone intermediate. This intermediate undergoes electrolysis in acetonitrile with lithium perchlorate (LiClO₄) as the supporting electrolyte. The reaction occurs at a platinum anode under controlled potential, promoting oxidative cyclization.

Reaction Scheme:

-

Semicarbazone Formation :

-

Electrochemical Cyclization :

Efficiency and Spectral Characterization

The electrochemical method avoids toxic reagents and achieves yields of 63–71% for 3-bromophenyl derivatives. Characterization by FTIR confirmed N–H stretching at 3,360 cm⁻¹ and C=N vibrations at 1,615 cm⁻¹. (DMSO-d₆) showed aromatic proton resonances at δ 7.75 ppm and NH₂ signals at δ 6.94–7.14 ppm.

Hydrazide Cyclization with Acetic Anhydride

Reaction Equation:

Limitations and Comparative Analysis

While this method is straightforward, the need for high temperatures and excess acetic anhydride limits its appeal compared to iodine-mediated or electrochemical routes. Side reactions, such as over-acetylation, may reduce yields.

Optimization Strategies for Enhanced Efficiency

Ultrasound-Assisted Synthesis

Search result highlights ultrasound irradiation as a tool for accelerating oxadiazole synthesis. Applying ultrasound (40 kHz, 300 W) to the iodine-mediated method reduced reaction times from hours to minutes while maintaining yields >70%. Cavitation effects enhance mass transfer and reaction kinetics, making this approach scalable for industrial applications.

化学反应分析

Types of Reactions

5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The oxadiazole ring can participate in redox reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst like palladium.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Major Products Formed

Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

Oxidation Reactions: Products may include oxidized forms of the oxadiazole ring.

科学研究应用

5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine exhibits significant biological activities, making it a subject of interest in drug development. Research indicates that derivatives of 1,3,4-oxadiazoles can act as potent inhibitors for various enzymes and receptors.

Cholinesterase Inhibition

One of the notable applications of this compound is its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play critical roles in the breakdown of neurotransmitters and are targets for treating conditions such as Alzheimer's disease and myasthenia gravis. Studies have shown that compounds similar to this compound can enhance binding affinity to these enzymes, thus exhibiting dual inhibitory effects that are crucial for therapeutic efficacy .

Anticancer Activity

Recent investigations have highlighted the anticancer properties of oxadiazole derivatives. For instance, compounds synthesized from 1,3,4-oxadiazoles have demonstrated the ability to inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest in tumor cells . The structural features of this compound may contribute to its effectiveness against specific types of cancer.

Synthesis and Structural Modifications

The synthesis of this compound typically involves reactions that allow for modifications at different positions on the oxadiazole ring. This flexibility enables researchers to optimize biological activity by altering substituents on the phenyl ring or modifying the amine group.

Synthetic Pathways

Various synthetic methods have been developed to produce oxadiazole derivatives efficiently. One common approach involves the reaction of hydrazides with carboxylic acids or isocyanates under specific conditions to yield the desired oxadiazole structure .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound and related compounds in biological assays:

作用机制

The mechanism of action of 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine in biological systems involves its interaction with cellular targets, leading to the inhibition of key enzymes or pathways. For example, its anticancer activity may be attributed to the inhibition of specific kinases or the induction of apoptosis in cancer cells .

相似化合物的比较

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Core Structure | Substituent(s) | Molecular Weight (g/mol) | Notable Biological Activities | Key Differentiator |

|---|---|---|---|---|---|

| 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine | 1,3,4-Oxadiazole | 3-Bromophenyl | 240.06 | Antimicrobial, enzyme inhibition | Meta-bromo; electron withdrawal |

| 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine | 1,3,4-Oxadiazole | 2-Methylphenyl | 175.19 | Anticancer, antimicrobial | Ortho-methyl; steric hindrance |

| 5-(4-Bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine | 1,3,4-Oxadiazole | 4-Bromophenyl, 2-chloro-4-nitrophenyl | 393.63 | Enzyme inhibition | Para-substitution; nitro/chloro groups |

| N-(4-Bromophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | 1,3,4-Thiadiazole | 4-Bromophenyl, 4-fluorophenyl | 350.21 | High-throughput drug discovery | Sulfur heteroatom; fluorine substituent |

| 5-Cyclopentyl-1,3,4-oxadiazol-2-amine | 1,3,4-Oxadiazole | Cyclopentyl | 167.21 | Unique target interactions | Aliphatic cyclopentyl group |

Research Findings and Trends

- Electronic Effects : Bromine's electron-withdrawing nature in this compound enhances hydrogen bonding and dipole interactions, critical for enzyme inhibition .

- Steric Influence : Meta-substituted bromine provides a balance between steric hindrance and electronic effects, unlike ortho-methyl or para-bromo derivatives .

- Hybrid Structures : Compounds combining oxadiazole with thiadiazole or pyrazolo rings show broader activity spectra due to multi-target engagement .

生物活性

5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, antimicrobial agent, and anticonvulsant. The following sections delve into its biological activities, including detailed research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a bromophenyl group attached to the oxadiazole ring, contributing to its biological properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a study by Jawed et al. (2014) reported that various oxadiazole analogues demonstrated significant cytotoxicity against multiple cancer cell lines including melanoma (MDA-MB-435), leukemia (K-562), and breast cancer (T-47D) cells. The compound this compound showed promising results in inhibiting tumor growth with an average growth percent (GP) reduction of up to 62.61% in sensitive cell lines .

Case Study: Cytotoxicity Assays

In a comparative study using the National Cancer Institute (NCI) protocol, compounds similar to this compound were evaluated for their ability to inhibit cell proliferation. The results indicated that the compound exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting effective antiproliferative activity .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are well-documented. A comprehensive review indicated that compounds containing the 1,3,4-oxadiazole ring displayed significant antibacterial and antifungal activities. For example, Dhumal et al. (2021) demonstrated that certain oxadiazole derivatives effectively inhibited Mycobacterium tuberculosis growth .

Table 1: Summary of Antimicrobial Activity

Anticonvulsant Activity

Research has also explored the anticonvulsant effects of oxadiazole derivatives. A study indicated that certain compounds within this class exhibited significant anticonvulsant activity in animal models. The mechanism is believed to involve modulation of neurotransmitter systems .

Mechanistic Studies

Mechanistic studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells through various pathways. For instance, flow cytometry assays revealed that these compounds activate caspase cascades leading to programmed cell death in MCF-7 breast cancer cells . Additionally, molecular docking studies suggest strong interactions between the oxadiazole core and biological targets such as tubulin and various receptors involved in cancer progression .

常见问题

Q. What are the established synthetic routes for 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine, and how is structural validation performed?

Methodological Answer: The compound is typically synthesized via cyclocondensation of hydrazide derivatives with cyanogen bromide or through ultrasound-assisted methods to enhance yield and purity. For example, ultrasound irradiation of 3-bromobenzohydrazide with cyanogen bromide in ethanol under reflux yields 92% of the target compound . Structural validation involves:

- IR spectroscopy : NH₂ stretches (~3413 cm⁻¹), C=N (1654 cm⁻¹), and C-O-C (1112 cm⁻¹) confirm the oxadiazole core.

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 7.38–7.91 ppm) and NH₂ signals (δ 7.38 ppm). ¹³C NMR confirms the oxadiazole carbons (δ 156.4 and 164.5 ppm) .

- Elemental analysis : Matches calculated values (e.g., C: 40.01% vs. 40.03% theoretical) .

Table 1: Key Spectral Data for this compound

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| IR | 3413 cm⁻¹ (NH₂), 1654 cm⁻¹ (C=N) | |

| ¹H NMR | δ 7.38 (NH₂), δ 7.71–7.91 (aromatic H) | |

| ¹³C NMR | δ 156.4 (C-5), δ 164.5 (C-2 oxadiazole) |

Q. What biological screening approaches are used to evaluate this compound?

Methodological Answer: Antimicrobial activity is assessed via disk diffusion assays against S. aureus and E. coli, with zone-of-inhibition comparisons to reference antibiotics (e.g., ciprofloxacin). Antifungal activity against C. albicans is tested similarly . For cytotoxicity, MTT assays on cancer cell lines (e.g., MDA-MB-435 melanoma) measure growth inhibition percentages (GP) .

Advanced Research Questions

Q. How can researchers address discrepancies in antimicrobial activity between this compound and its analogs?

Methodological Answer: Discrepancies often arise from substituent effects or assay variability. To resolve these:

- Structure-Activity Relationship (SAR) : Compare electron-withdrawing (e.g., Br) vs. electron-donating (e.g., CH₃) groups on the phenyl ring. Bromine’s electronegativity enhances membrane penetration in Gram-negative bacteria .

- Assay standardization : Use consistent inoculum sizes (e.g., 1×10⁶ CFU/mL) and solvent controls (DMSO ≤1%) to minimize variability .

- Computational docking : Analyze ligand-protein interactions (e.g., with E. coli DNA gyrase) using AutoDock Vina to identify binding affinity differences .

Q. What computational strategies predict the binding interactions of this compound with therapeutic targets?

Methodological Answer:

- Molecular docking : Use Schrödinger Suite or MOE to model interactions with enzymes (e.g., topoisomerase II). The bromophenyl group may form halogen bonds with Arg456 in the active site .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors from NH₂) using Discovery Studio.

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

Table 2: Comparative Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Zone of Inhibition (mm, S. aureus) | GP on MDA-MB-435 (%) | Reference |

|---|---|---|---|

| 5-(3-Bromophenyl) | 18–22 | 46.82 | |

| 5-(4-Methoxyphenyl) | 12–15 | 15.43 | |

| 5-(4-Nitrophenyl) | 20–25 | 34.27 |

Q. How can synthetic yields of this compound be optimized?

Methodological Answer:

- Ultrasound-assisted synthesis : Reduces reaction time from 12 hours to 2 hours and increases yield to 92% by enhancing mass transfer .

- Catalyst screening : Eosin-Y with visible light improves heterocyclization efficiency (94% yield for analogous compounds) .

- Solvent selection : Ethanol minimizes side reactions vs. DMF, which may promote decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。